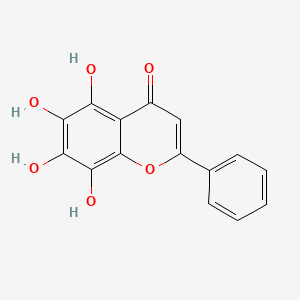
5,6,7,8-Tetrahydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroxyflavone is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties
5,6,7,8-Tetrahydroxyflavone exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, which helps in reducing oxidative stress in biological systems. For instance, studies have demonstrated that this flavonoid can inhibit lipid peroxidation and protect cellular components from oxidative damage . The antioxidant capacity of this compound is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
Anti-Inflammatory Effects
The compound has been shown to inhibit the activity of cyclooxygenase-2 (Cox-2), an enzyme involved in the inflammatory process. By suppressing Cox-2 activity, this compound may help reduce inflammation-related conditions. This property makes it a candidate for therapeutic applications in diseases characterized by chronic inflammation such as arthritis and cardiovascular diseases .
Skin Care Applications
Recent studies have highlighted the potential of this compound in dermatological applications. It has been evaluated for its protective effects against skin aging induced by oxidative stress. In one study involving SKH1 hairless mice, treatment with this compound resulted in a significant reduction in wrinkle formation associated with squalene monohydroperoxide exposure. This suggests its potential use as an anti-aging agent in cosmetic formulations .
Cancer Research
This compound is also being investigated for its anticancer properties. Preliminary research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines while exhibiting low toxicity to normal cells. This selective cytotoxicity suggests that the compound could be a valuable addition to cancer treatment regimens .
Summary of Research Findings
Case Studies
Several case studies have been conducted to explore the effects and applications of this compound:
- Skin Aging Prevention : A study on SKH1 hairless mice demonstrated that topical application of this compound significantly reduced wrinkle formation after four weeks of treatment compared to control groups treated with squalene monohydroperoxide alone .
- Cancer Cell Apoptosis : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines while sparing normal cells from cytotoxic effects .
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.
Propriétés
Numéro CAS |
727409-30-5 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















